molecular formula C10H19N B095653 Decahydronaphthalen-2-amine CAS No. 18649-65-5

Decahydronaphthalen-2-amine

Cat. No. B095653
CAS RN: 18649-65-5
M. Wt: 153.26 g/mol
InChI Key: FFROQSBSJYRALS-UHFFFAOYSA-N
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Description

Decahydronaphthalen-2-amine is a chemical compound that is part of the decahydronaphthalene family, a group of compounds that are known for their complex structures and diverse chemical properties. While the provided papers do not directly discuss decahydronaphthalen-2-amine, they do provide insights into related compounds and their synthesis, which can be informative for understanding the broader context of decahydronaphthalene derivatives.

Synthesis Analysis

The synthesis of decahydronaphthalene derivatives can be complex, involving multiple steps and reactions. For instance, the synthesis of 2,3,4a,6,8a-penta-acetoxy decahydronaphthalene starts from 1,2,3,4-tetrahydronaphthalen-2-ol. This process involves a Birch reduction followed by acetylation and OsO4 oxidation to yield the pentaacetates . This method demonstrates the potential pathways that could be adapted for the synthesis of decahydronaphthalen-2-amine, although the specific steps would likely differ due to the presence of the amine group.

Molecular Structure Analysis

The molecular structure of decahydronaphthalene derivatives can vary significantly, leading to different physical and chemical properties. For example, the 'hydroxymethylene derivative' obtained from trans-decahydronaphthalen-1-one was found to be a complex mixture of stereoisomeric and tautomeric structures . This indicates that the molecular structure of decahydronaphthalene derivatives can be quite complex, and the specific arrangement of atoms can have a significant impact on the compound's reactivity and interactions.

Chemical Reactions Analysis

Decahydronaphthalene derivatives can undergo various chemical reactions, which can be influenced by their molecular structure. The formylation of trans-decahydronaphthalen-1-one, for example, results in a loss of stereochemical integrity at the ring junction, leading to a mixture of different structures . This suggests that decahydronaphthalen-2-amine could also participate in reactions that may alter its stereochemistry or lead to the formation of multiple products.

Physical and Chemical Properties Analysis

The physical and chemical properties of decahydronaphthalene derivatives are influenced by their molecular structures. The synthesis of new aromatic polyesters containing cardo decahydronaphthalene groups resulted in materials with a range of inherent viscosities and molecular weights, demonstrating solubility in various organic solvents and the ability to form transparent and flexible films . These polyesters also exhibited good thermal stability, with glass transition temperatures between 207-287°C and temperatures at 10% weight loss ranging from 425-460°C . These findings suggest that decahydronaphthalen-2-amine could also display unique physical and chemical properties that may be useful in material science applications.

Scientific Research Applications

  • Industrial Solvent Applications : Decahydronaphthalene is a widely used industrial solvent. Its exposure in male rats causes alpha2u-globulin nephropathy, a condition involving kidney damage. Research has focused on understanding the toxicity of decahydronaphthalene and its relationship with renal carcinogenicity, particularly in male rats exposed to the chemical through inhalation (Dill et al., 2003).

  • Toxicokinetic Studies : Studies have been conducted to understand the systemic elimination of decahydronaphthalene in rats and mice. These studies have shown that the chemical is eliminated in a dose-dependent manner, with differences observed between sexes and species. It is particularly noted for causing kidney damage in male rats, with a connection to alpha2u-globulin nephropathy (Dill et al., 2003).

  • Surface Chemistry and Reactive Wetting : Research has explored the use of decahydronaphthalene droplets containing n-alkylamine for reactive wetting on chemically patterned surfaces. This has applications in understanding fluidic movement and velocity on surfaces, providing insights into microscopic adsorption events and surface energy gradients (Yang et al., 2002).

  • Synthesis of Novel Compounds : Decahydronaphthalene derivatives have been used in the stereospecific synthesis of novel compounds, such as carbasugar, which are investigated for their potential as carbonic anhydrase inhibitors. These compounds have potential applications in the medical field, particularly in the treatment of conditions involving enzyme activity (Kelebekli et al., 2014).

  • Fuel and Energy Research : Decahydronaphthalene has been studied for its properties related to aviation and diesel fuels. Research includes studying the autoignition characteristics of trans-decalin, a component of transportation fuels, which is vital for developing surrogate models in fuel research (Wang et al., 2018).

  • Material Science Applications : Decahydronaphthalene derivatives have been used in the synthesis of high glass-transition temperature (Tg) polymers for blue-light-emitting materials. This involves the creation of aromatic poly(amine−1,3,4-oxadiazole)s, showcasing its utility in developing advanced materials (Liou et al., 2006).

properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-10H,1-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFROQSBSJYRALS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CC(CCC2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283186
Record name decahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decahydronaphthalen-2-amine

CAS RN

18649-65-5
Record name NSC30287
Source DTP/NCI
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Record name decahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name decahydronaphthalen-2-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Grabrijan, M Hrast, M Proj, A Dolšak, I Zdovc… - European journal of …, 2022 - Elsevier
MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) catalyzes the first committed step in the cytoplasmic part of peptidoglycan biosynthesis and is a validated target enzyme for …
Number of citations: 4 www.sciencedirect.com
VB Journigan, Z Feng, S Rahman, Y Wang… - ACS chemical …, 2019 - ACS Publications
… Prepared according to the general procedure using decahydronaphthalen-2-amine (63 mg, 0.41 mmol). The crude residue was purified via automated flash chromatography to afford 10 …
Number of citations: 19 pubs.acs.org

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